2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide
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Overview
Description
2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide is a complex organic compound that features a triazine ring, a thiadiazole ring, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide typically involves multiple steps. One common method starts with the preparation of the triazine and thiadiazole intermediates, followed by their coupling through a sulfanyl linkage.
Preparation of Triazine Intermediate: The triazine ring can be synthesized by reacting cyanuric chloride with aniline derivatives under basic conditions.
Preparation of Thiadiazole Intermediate: The thiadiazole ring is often synthesized by reacting thiosemicarbazide with carboxylic acids or their derivatives.
Coupling Reaction: The triazine and thiadiazole intermediates are then coupled using a thiol reagent to form the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups on the triazine or thiadiazole rings can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used as oxidizing agents.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as an antimicrobial or anticancer agent.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of certain pathways. The exact molecular targets and pathways involved would require further experimental investigation.
Comparison with Similar Compounds
Similar Compounds
- 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-(hexyloxy)phenol
- 9-(2-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-9H-carbazole
Uniqueness
2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide is unique due to its combination of a triazine ring, a thiadiazole ring, and an acetamide group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
Molecular Formula |
C16H16N6OS2 |
---|---|
Molecular Weight |
372.5 g/mol |
IUPAC Name |
2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C16H16N6OS2/c1-2-6-14-20-22-16(25-14)18-13(23)10-24-15-17-9-12(19-21-15)11-7-4-3-5-8-11/h3-5,7-9H,2,6,10H2,1H3,(H,18,22,23) |
InChI Key |
QYNFSEYJNFFXGI-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN=C(S1)NC(=O)CSC2=NC=C(N=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
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